molecular formula C22H23N5O3S B6535655 4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide CAS No. 1021230-32-9

4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide

Cat. No.: B6535655
CAS No.: 1021230-32-9
M. Wt: 437.5 g/mol
InChI Key: TWARJBMORMVYJB-UHFFFAOYSA-N
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Description

The compound “4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring , a piperazine ring , and a sulfonamide group. Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a piperazine ring, and a sulfonamide group. The pyridazine ring is a heterocyclic compound containing two nitrogen atoms .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazine derivatives , there is potential for further exploration and development of compounds like “4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide” in drug discovery and development.

Properties

IUPAC Name

4-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-16-4-2-3-5-19(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-6-8-18(9-7-17)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWARJBMORMVYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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